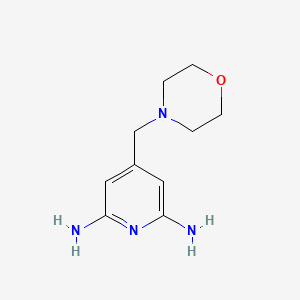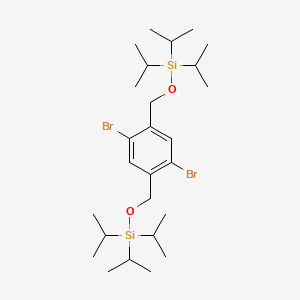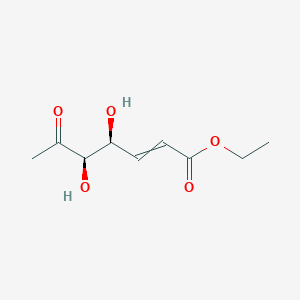
ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate is an organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes two hydroxyl groups, a ketone, and an ester, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method uses 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature . This method ensures the desired (4S,5R) configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective catalytic processes. The scalability of the reaction conditions, such as temperature and catalyst concentration, is crucial for maintaining the efficiency and stereoselectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxo-2-octen-1-yl carbonate: Shares similar functional groups but differs in the carbon chain length and substitution pattern.
N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide: Contains similar stereochemistry but has a different core structure and functional groups.
Uniqueness
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
919090-65-6 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-3-14-8(12)5-4-7(11)9(13)6(2)10/h4-5,7,9,11,13H,3H2,1-2H3/t7-,9-/m0/s1 |
InChI Key |
QZGJYKXWWNQJNC-CBAPKCEASA-N |
Isomeric SMILES |
CCOC(=O)C=C[C@@H]([C@H](C(=O)C)O)O |
Canonical SMILES |
CCOC(=O)C=CC(C(C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


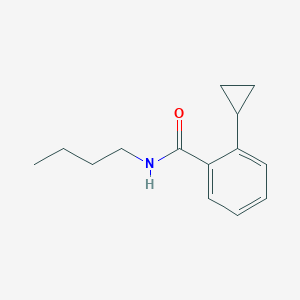
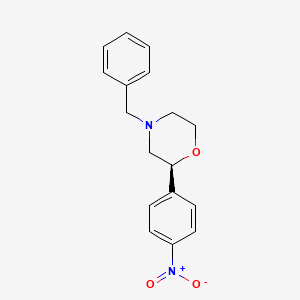
![3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634013.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-](/img/structure/B12634016.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)
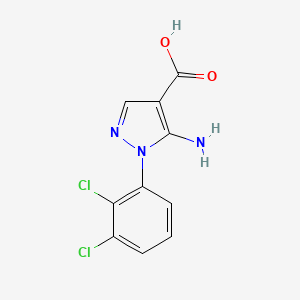
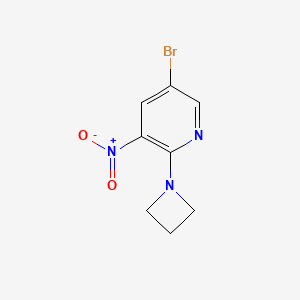
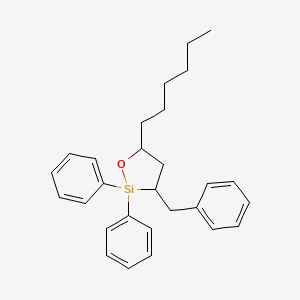
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
